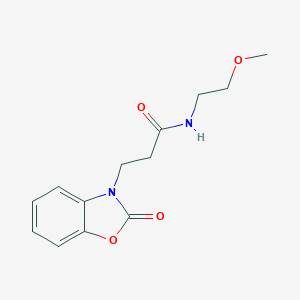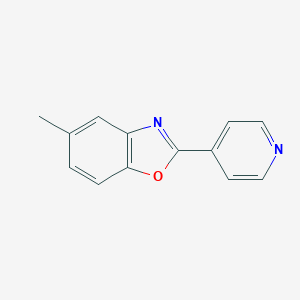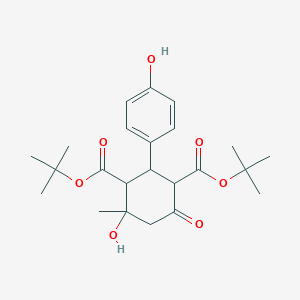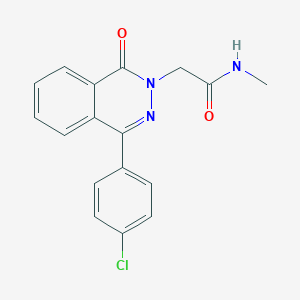
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, also known as MOE-BIA 10-2474, is a small molecule that was developed as a painkiller by the French pharmaceutical company Biotrial. However, the drug was withdrawn from clinical trials after a fatal incident in 2016. Despite the tragic outcome, MOE-BIA 10-2474 remains a subject of scientific interest due to its unique chemical structure and potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 involves the inhibition of FAAH. FAAH is an enzyme that breaks down endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), in the body. By inhibiting FAAH, N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 increases the levels of endocannabinoids, leading to pain relief and mood enhancement. However, the exact mechanism of action of N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 is not fully understood, and further research is needed to elucidate its effects on the endocannabinoid system.
Biochemical and physiological effects:
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 has been shown to have biochemical and physiological effects on the body. In preclinical studies, the drug has been found to reduce pain and anxiety in animal models. However, the drug has also been associated with adverse effects, such as neurotoxicity and liver damage. The exact mechanisms of these adverse effects are not fully understood, and further research is needed to elucidate the safety profile of N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 has several advantages and limitations for lab experiments. The drug is a potent inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. However, the drug has also been associated with adverse effects, such as neurotoxicity and liver damage, which may limit its use in certain experiments. Additionally, the complex synthesis method of N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 may make it difficult to obtain in large quantities, further limiting its use in experiments.
Orientations Futures
For research on N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 may include further studies on its mechanism of action, safety profile, and potential therapeutic applications. Additionally, the development of new inhibitors of FAAH may lead to the discovery of safer and more effective painkillers and mood enhancers.
Méthodes De Synthèse
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 is a complex organic compound that requires a multi-step synthesis process. The initial step involves the reaction of 2-hydroxybenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The second step involves the reaction of 2-chlorobenzoic acid with 2-aminoethanol to form 2-(2-hydroxyethoxy)benzoic acid. The third step involves the reaction of 2-(2-hydroxyethoxy)benzoic acid with phosphorus oxychloride to form 2-chloro-1,3-benzoxazole. The final step involves the reaction of 2-chloro-1,3-benzoxazole with 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid to form N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 has been studied for its potential therapeutic applications in the treatment of pain, anxiety, and depression. The drug is believed to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in pain regulation, mood, and appetite. By inhibiting FAAH, N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 may increase the levels of endocannabinoids in the body, leading to pain relief and mood enhancement.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-9-7-14-12(16)6-8-15-10-4-2-3-5-11(10)19-13(15)17/h2-5H,6-9H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWDXUSNFHUWCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCN1C2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B370541.png)
![N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B370542.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B370544.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B370545.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate](/img/structure/B370559.png)

![N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B370597.png)
![N-tert-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B370599.png)
![N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B370606.png)

